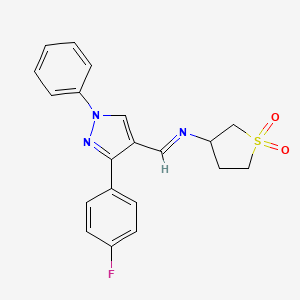

(E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a tetrahydrothiophene dioxide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the tetrahydrothiophene dioxide moiety through a series of condensation and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired compound with high purity.

化学反应分析

Pyrazole Core Formation

The 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example:

-

Step 1 : Condensation of 4-fluorobenzaldehyde with phenylhydrazine in ethanol under basic conditions yields the pyrazole ring .

-

Step 2 : Subsequent formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) generates the aldehyde intermediate .

Schiff Base Formation

The aldehyde reacts with 3-aminotetrahydrothiophene 1,1-dioxide (synthesized separately via sulfonation of tetrahydrothiophene) in ethanol under reflux to form the (E)-configured imine:

Ar–CHO+H2N–S(O)2C4H7EtOH, Δ(E)-imine product

This step is analogous to hydrazone formations reported in hydantoin syntheses .

Crystallization and Purification

Recrystallization from dimethylformamide (DMF) produces high-purity crystals suitable for X-ray diffraction .

Key Reaction Conditions and Yields

Spectroscopic Characterization

-

IR Spectroscopy :

-

NMR Spectroscopy :

-

X-ray Diffraction : Confirms planar pyrazole ring and perpendicular fluorophenyl group orientation .

Reactivity and Functionalization

-

Nucleophilic Substitution : The sulfone group in tetrahydrothiophene 1,1-dioxide enhances electrophilicity, enabling reactions with amines or thiols .

-

Oxidation : The imine bridge can undergo hydrolysis to regenerate the aldehyde under acidic conditions .

-

Metal Coordination : The N and S=O groups act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic activity .

科学研究应用

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing tetrahydrothiophene moieties. The incorporation of the 4-fluorophenyl group is noted to enhance the bioactivity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

The results indicate that this compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The specific compound has been evaluated for its ability to modulate inflammatory pathways.

Case Study: Inhibition of Cytokine Production

In a controlled study, this compound was administered to murine models subjected to inflammatory stimuli. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to controls .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays, demonstrating its ability to scavenge free radicals effectively.

Table 2: Antioxidant Activity Assessment

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These findings suggest that the compound may protect against oxidative stress-related damage .

Biodegradation Studies

Tetrahydrothiophene derivatives like sulfolane are known for their environmental persistence and potential toxicity. Research into the biodegradation pathways of these compounds is crucial for assessing their ecological impact.

Case Study: Microbial Degradation

A study focused on the aerobic biodegradation of sulfolane revealed that specific microbial cultures could effectively degrade this compound, converting it into less harmful substances. The study found that mixed cultures could recover up to 80% of sulfolane carbon as CO2 .

Risk Assessment in Groundwater Contamination

Due to its high solubility and mobility in aquifers, sulfolane poses risks for groundwater contamination at natural gas processing sites. Evaluating the environmental fate and transport of such compounds is essential for developing remediation strategies.

Table 3: Environmental Impact Assessment Parameters

| Parameter | Value |

|---|---|

| Log Pow | -0.77 |

| Water Solubility | >100 g/L |

| Vapor Pressure | 0.0083 hPa at 20°C |

These characteristics indicate a low tendency for bioaccumulation but highlight the need for careful monitoring .

作用机制

The mechanism of action of (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity could be attributed to the inhibition of specific enzymes involved in cell proliferation.

相似化合物的比较

Similar Compounds

Similar compounds include other pyrazole derivatives and fluorophenyl-containing molecules. Examples are:

- 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole

- 3-(4-fluorophenyl)-1H-pyrazole

Uniqueness

What sets (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the tetrahydrothiophene dioxide moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

生物活性

The compound (E)-3-(((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into two main components: a pyrazole ring and a tetrahydrothiophene moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Study on MCF-7 and MDA-MB-231 Cells : A series of pyrazole derivatives were tested for cytotoxicity against breast cancer cell lines. The results demonstrated that specific derivatives showed enhanced cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that could be leveraged for therapeutic applications .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also noted for their anti-inflammatory and antibacterial activities:

- Mechanism of Action : These compounds inhibit key inflammatory pathways and bacterial growth by targeting specific enzymes involved in inflammatory responses. For example, certain pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions of the pyrazole ring significantly affect their potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| 4-Fluoro substitution | Enhanced lipophilicity and potential binding affinity |

| Variations in phenyl groups | Altered cytotoxicity profiles against cancer cells |

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicity profile of this compound. Studies indicate that related compounds exhibit varying degrees of toxicity based on dosage and exposure routes:

- Acute Toxicity Studies : In animal models, compounds similar to tetrahydrothiophene 1,1-dioxide showed dose-dependent toxicity with observed effects such as reduced locomotor activity at high doses (e.g., 700 mg/kg) .

Case Study 1: Antitumor Efficacy in Preclinical Models

A study conducted on a series of pyrazole derivatives, including our compound of interest, demonstrated significant antitumor activity in xenograft models. The results indicated that these compounds could reduce tumor volume by up to 60% compared to control groups when administered at optimal doses .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of similar pyrazole derivatives showed that they could significantly reduce edema in rodent models through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-17-8-6-15(7-9-17)20-16(12-22-18-10-11-27(25,26)14-18)13-24(23-20)19-4-2-1-3-5-19/h1-9,12-13,18H,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCFSQIEGQLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。